molecular formula C12H15ClN2O4 B1500301 (R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217739-51-9

(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500301
CAS No.: 1217739-51-9
M. Wt: 286.71 g/mol
InChI Key: HWLQIRSDXWPZMQ-UTONKHPSSA-N
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Description

®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a 4-nitrobenzyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-pyrrolidine-2-carboxylic acid.

    Nitration: The pyrrolidine-2-carboxylic acid is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the benzyl ring.

    Benzylation: The nitrated product is then benzylated using a benzyl halide (e.g., benzyl chloride) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrochloride Formation: Finally, the benzylated product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in ®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.

    Reduction: Nitric acid, sulfuric acid, benzyl chloride, sodium hydroxide, potassium carbonate.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Reduction Products: ®-2-(4-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

    Substitution Products: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form an amine, which may interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • ®-2-(4-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • ®-2-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Comparison:

    Chirality: The ®-enantiomer is compared with the (S)-enantiomer to highlight differences in biological activity and selectivity.

    Functional Groups: Compounds with different substituents on the benzyl group (e.g., nitro, amino, methoxy) are compared to illustrate variations in reactivity and applications.

    Binding Affinity: The presence of different functional groups affects the compound’s binding affinity to molecular targets, influencing its efficacy in various applications.

This detailed article provides a comprehensive overview of ®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-1-7-13-12)8-9-2-4-10(5-3-9)14(17)18;/h2-5,13H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQIRSDXWPZMQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661597
Record name 2-[(4-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217739-51-9
Record name 2-[(4-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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